molecular formula C14H15NO4 B10845893 8-Methoxy-2-morpholin-4-yl-chromen-4-one

8-Methoxy-2-morpholin-4-yl-chromen-4-one

Cat. No.: B10845893
M. Wt: 261.27 g/mol
InChI Key: USIRKXHEGVTPLO-UHFFFAOYSA-N
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Description

8-Methoxy-2-morpholin-4-yl-chromen-4-one is a synthetic chromenone derivative characterized by a benzopyran-4-one core substituted with a methoxy group at position 8 and a morpholine ring at position 2 (Figure 1). This compound has garnered attention for its inhibitory activity against DNA-dependent protein kinase (DNA-PK), with an IC₅₀ value of 1200 nM .

Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

8-methoxy-2-morpholin-4-ylchromen-4-one

InChI

InChI=1S/C14H15NO4/c1-17-12-4-2-3-10-11(16)9-13(19-14(10)12)15-5-7-18-8-6-15/h2-4,9H,5-8H2,1H3

InChI Key

USIRKXHEGVTPLO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=CC2=O)N3CCOCC3

Origin of Product

United States

Preparation Methods

Cyclocondensation with Amine Catalysts

The reaction employs equimolar amounts of an o-hydroxy-3-methoxyacetophenone and a morpholine-derived enamine or aminal. For example:

  • Reactants :

    • o-Hydroxy-3-methoxyacetophenone (1 mol)

    • Morpholine enamine of acetaldehyde (1 mol)

  • Conditions :

    • Solvent: Toluene or ethanol

    • Temperature: 100–120°C (reflux)

    • Catalyst: Morpholine (0.1–1 mol equivalent)

The exothermic reaction forms the chroman-4-one intermediate, which is subsequently oxidized to the aromatic chromen-4-one using agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Microwave-Assisted Synthesis

Modern approaches leverage microwave irradiation to accelerate reaction kinetics and improve yields. The thesis Design, Synthesis, and Evaluation of Functionalized Chroman-4-ones highlights optimized conditions for analogous compounds:

Reaction Optimization

  • Base : Morpholine (1.1 equivalents)

  • Solvent : Ethanol or toluene

  • Temperature : 170°C (microwave, 1 hour)

  • Yield : 61–88% for 2-alkyl chroman-4-ones

Adapting this protocol, this compound is synthesized by substituting the aldehyde component with a morpholine-functionalized derivative.

Introduction of the Morpholine Group

The morpholine moiety at position 2 is introduced via two primary strategies:

Nucleophilic Substitution

A pre-formed chromen-4-one with a leaving group (e.g., chloride) at position 2 undergoes substitution with morpholine:

  • Reactants :

    • 8-Methoxy-2-chlorochromen-4-one (1 mol)

    • Morpholine (2 mol equivalents)

  • Conditions :

    • Solvent: Dimethylformamide (DMF)

    • Temperature: 80°C, 12 hours

  • Yield : ~70% (estimated from analogous reactions)

Enamine-Mediated Cyclization

The patent US4479007A describes enamine intermediates to directly incorporate amines into the chroman-4-one structure. Using morpholine enamines instead of pyrrolidine derivatives ensures the morpholine group is retained post-cyclization.

Purification and Characterization

Work-up Procedures

  • Acid Washing : The crude product is treated with 2N HCl to remove unreacted morpholine.

  • Distillation : Vacuum distillation (0.001–1 mm Hg) isolates the chromen-4-one.

  • Recrystallization : Ethanol/water mixtures yield pure crystals.

Analytical Data

  • IR Spectroscopy : Strong absorption at 1,600–1,690 cm⁻¹ (C=O stretch).

  • NMR : δ 3.70–3.90 (m, 8H, morpholine), δ 6.80–7.50 (m, aromatic protons).

Comparative Analysis of Methods

MethodConditionsYieldAdvantagesLimitations
Classical CyclizationToluene, reflux, 24 hours60–75%Scalable, low costLong reaction time
Microwave SynthesisEthanol, 170°C, 1 hour70–88%Rapid, high yieldSpecialized equipment required
Nucleophilic SubstitutionDMF, 80°C, 12 hours~70%Precise functionalizationRequires pre-functionalized intermediate

Chemical Reactions Analysis

8-Methoxy-2-morpholin-4-yl-chromen-4-one undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

The chromene scaffold, particularly derivatives like 8-Methoxy-2-morpholin-4-yl-chromen-4-one, has shown significant promise in anticancer research.

  • Mechanism of Action : The compound has been reported to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. Studies indicate that it may act through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2, leading to enhanced cell death in malignant cells .
  • Case Studies : A study demonstrated that a related compound exhibited an IC50 value of less than 1 µM against six human tumor cell lines, highlighting the potential efficacy of chromene derivatives in targeting cancer . Furthermore, structural modifications at the 2 and 3 positions of the chromene scaffold have been linked to increased cytotoxicity, suggesting that this compound could be optimized for better therapeutic outcomes .

Antimicrobial Properties

The compound also exhibits notable antimicrobial activity, making it a candidate for developing new antibiotics.

  • Activity Spectrum : Research indicates that chromene derivatives can inhibit various pathogens, including bacteria and fungi. The structure of this compound allows it to interact with microbial enzymes or cellular components effectively .

Antidiabetic Potential

Emerging studies suggest that compounds within the chromene family may have antidiabetic effects.

  • Mechanism : Some derivatives have been shown to inhibit α-glucosidase activity, which is crucial for carbohydrate metabolism. This inhibition can lead to lower blood sugar levels post-meal, making these compounds potential candidates for managing diabetes .

Neuroprotective Effects

There is growing interest in the neuroprotective properties of chromene derivatives.

  • Research Findings : Certain studies have indicated that these compounds may exert neuroprotective effects by modulating neurotransmitter levels or exhibiting antioxidant properties. This suggests possible applications in treating neurodegenerative diseases such as Alzheimer's .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound.

ModificationEffect on ActivityReference
Substitution at C2Increased apoptosis in cancer cells
Morpholine ringEnhanced binding affinity to target proteins
Methoxy group at C8Improved solubility and bioavailability

Mechanism of Action

The mechanism of action of 8-Methoxy-2-morpholin-4-yl-chromen-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation .

Comparison with Similar Compounds

Substitutions at Position 2 (Morpholine vs. Other Heterocycles)

The morpholine group at position 2 is critical for DNA-PK inhibition. Analogs with alternative heterocycles exhibit reduced potency:

  • 6-Chloro-4-morpholin-4-yl-chromen-2-one : Substitution of the methoxy group with chlorine at position 6 reduces activity (IC₅₀ = 3270 nM ) .
  • 4-Piperidin-1-yl-chromen-2-one : Replacing morpholine with piperidine further diminishes potency (IC₅₀ = 8810 nM ) .

Key Insight : The morpholine ring enhances binding affinity compared to bulkier or less polar substituents.

Substitutions at Position 8 (Methoxy vs. Aromatic Groups)

The methoxy group at position 8 optimizes steric and electronic interactions:

  • 2-Morpholin-4-yl-8-naphthalen-2-ylchromen-4-one : A naphthyl group at position 8 reduces potency (IC₅₀ = 3000 nM ) , likely due to increased hydrophobicity and steric hindrance.
  • 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one : A phenyl group at position 8 also lowers activity compared to methoxy .

Key Insight : Methoxy at position 8 balances hydrophilicity and steric demands, favoring target engagement.

Hybrid Derivatives with Additional Functional Groups

  • 8-Dibenzothiophen-4-yl-2-morpholin-4-yl-chromen-4-one (NU-7441) : Incorporation of a dibenzothiophene group enhances selectivity for DNA-PK in other studies, though direct IC₅₀ comparisons are unavailable .
  • 3-Benzyl-2-morpholin-4-yl-chromen-4-one : A benzyl group at position 3 introduces bulk but may compromise solubility .

Tabulated Comparison of Key Compounds

Compound Name Position 2 Substituent Position 8 Substituent DNA-PK IC₅₀ (nM) Reference
This compound Morpholine Methoxy 1200
6-Chloro-4-morpholin-4-yl-chromen-2-one Morpholine Chlorine 3270
4-Piperidin-1-yl-chromen-2-one Piperidine None 8810
2-Morpholin-4-yl-8-naphthalen-2-ylchromen-4-one Morpholine Naphthyl 3000
2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one Morpholine Phenyl N/A

Mechanistic and Structural Insights

  • Morpholine’s Role : The morpholine ring’s oxygen atom likely participates in hydrogen bonding with kinase active sites, improving binding .
  • Methoxy vs. Halogens : Methoxy’s electron-donating properties enhance π-π stacking interactions compared to electron-withdrawing groups like chlorine .
  • Steric Effects : Bulky substituents (e.g., naphthyl) at position 8 disrupt optimal binding geometry .

Q & A

Q. Basic

  • NMR : 1^1H and 13^{13}C NMR can confirm the methoxy and morpholine substituents. The chromen-4-one carbonyl signal typically appears at ~175–180 ppm in 13^{13}C NMR .
  • X-ray Diffraction : Single-crystal X-ray analysis resolves the planar chromenone core and substituent orientations. Use SHELXL for refinement and WinGX/ORTEP for visualizing anisotropic displacement parameters .

Advanced
For polymorph identification, combine powder XRD with differential scanning calorimetry (DSC). High-resolution mass spectrometry (HRMS) with ESI+ ionization can detect trace impurities, such as hydroxylated byproducts from incomplete methylation .

How can researchers reconcile contradictory biological activity data for chromen-4-one derivatives?

Basic
Contradictions often arise from variations in assay conditions (e.g., cell lines, solvent carriers). Standardize protocols using positive controls (e.g., quercetin for antioxidant assays) and validate solubility profiles via HPLC to ensure compound stability .

Advanced
Perform structure-activity relationship (SAR) studies to isolate substituent effects. For example, the morpholin-4-yl group’s electron-donating properties may enhance bioactivity in certain cancer cell lines but reduce efficacy in bacterial models due to altered membrane permeability . Use molecular docking to predict binding affinities against target proteins (e.g., kinases) and validate with SPR or ITC .

What computational methods are suitable for modeling the electronic structure of this compound?

Advanced
Density Functional Theory (DFT) with the B3LYP functional and 6-31G(d) basis set can calculate HOMO-LUMO gaps, predicting redox behavior. The Colle-Salvetti correlation-energy formula is effective for modeling electron-density distributions in the chromenone core . For morpholine dynamics, employ molecular dynamics (MD) simulations with explicit solvent models to assess conformational flexibility .

How should researchers address challenges in crystallizing this compound?

Advanced
Slow evaporation from a DCM/hexane mixture (1:3) often yields high-quality crystals. If twinning occurs, use the TWINABS module in SHELX to refine data . For low-resolution datasets, apply the SQUEEZE algorithm to model disordered solvent regions .

What strategies mitigate synthetic impurities in this compound?

Q. Advanced

  • Chromatography : Use reverse-phase HPLC with a C18 column (MeCN/H2_2O gradient) to separate regioisomers.
  • Crystallization : Recrystallize from ethanol to remove polar impurities (e.g., unreacted morpholine).
  • In Situ Monitoring : Employ ReactIR to detect intermediates and optimize reaction quenching times .

How can structure-activity relationship (SAR) studies guide the design of analogs?

Q. Advanced

  • Substituent Effects : Replace the morpholin-4-yl group with piperazine or thiomorpholine to modulate lipophilicity (clogP) and bioavailability .
  • Bioisosteres : Substitute the 8-methoxy group with trifluoromethoxy to enhance metabolic stability .
  • Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with IC50_{50} values .

What protocols ensure stability during long-term storage of this compound?

Basic
Store under inert gas (Ar) at –20°C in amber vials to prevent photooxidation. Characterize degradation products via accelerated stability studies (40°C/75% RH for 4 weeks) .

Advanced
For lyophilized samples, use trehalose as a cryoprotectant. Monitor hydrolytic degradation (e.g., morpholine ring opening) by 1^1H NMR in D2_2O .

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